2-甲基-N-(5-苯基-1,2,4-噻二唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .Chemical Reactions Analysis

The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学研究应用

抗癌应用

已经合成了一系列与 2-甲基-N-(5-苯基-1,2,4-噻二唑-3-基)苯甲酰胺相关的化合物,并评估了它们对不同癌细胞系的抗癌活性。例如,取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺表现出中等至优异的抗癌活性,一些衍生物表现出比参考药物依托泊苷更高的活性 (Ravinaik 等人,2021)。此外,N-((5-(取代亚甲基氨基)-1,3,4-噻二唑-2-基)甲基)苯甲酰胺衍生物的微波辅助合成显示出有希望的抗癌活性,突出了这些化合物作为治疗剂的潜力 (Tiwari 等人,2017)。

荧光和光物理性质

已经研究了含有噻二唑苯甲酰胺骨架的化合物的荧光等光物理性质。合成了含有噻二唑的新型荧光 N,O 螯合氟硼苯甲酰胺配合物,展示了出色的光物理性质,例如大斯托克斯位移、固态荧光和聚集诱导发射效应 (AIEE) (Zhang 等人,2017)。这些发现表明在材料科学和传感器技术中具有潜在的应用。

抗菌活性

对 2-苯基氨基-噻唑衍生物作为抗菌剂的研究表明,一些合成的分子比参考药物对致病菌株更有效,特别是革兰氏阳性菌株 (Bikobo 等人,2017)。这突出了噻二唑苯甲酰胺衍生物在开发新的抗菌疗法中的潜力。

作用机制

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, which include 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, are often associated with antimicrobial and anticancer activities . These compounds have been found to interact with various biological targets, such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, allowing them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

For instance, inhibition of topoisomerase II can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of the action of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is likely to be dependent on the specific target and cell type. For example, in the context of anticancer activity, the compound may lead to cell death by disrupting DNA replication . In terms of antimicrobial activity, the compound could inhibit the growth of bacteria such as E. coli .

未来方向

Given the wide range of biological activities exhibited by thiadiazole derivatives, including anticancer activity , there is considerable interest in further exploring these compounds for potential therapeutic applications. Future research could focus on optimizing the structure of these derivatives to enhance their efficacy and safety profile.

生化分析

Biochemical Properties

The biochemical properties of 1,3,4-thiadiazole derivatives, such as 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, are generally associated with their ability to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Other 1,3,4-thiadiazole derivatives have been shown to exhibit cytotoxic properties, suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other 1,3,4-thiadiazole derivatives have been shown to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

属性

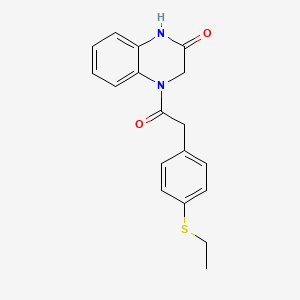

IUPAC Name |

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)14(20)17-16-18-15(21-19-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVUVAMIEXMICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2777296.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]ethenesulfonamide](/img/structure/B2777299.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777300.png)

![(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2777306.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2777307.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2777317.png)